

An In-depth Technical Guide to 5"-O-Syringoylkelampayoside A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5"-O-Syringoylkelampayoside A

Cat. No.: B602819

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and analytical methodologies related to **5"-O-Syringoylkelampayoside A**, a notable phenylpropanoid glycoside. The information is intended to support research and development activities in phytochemistry and drug discovery.

Quantitative Data Summary

The fundamental physicochemical properties of **5"-O-Syringoylkelampayoside A** are summarized below. This data is essential for analytical chemistry, including mass spectrometry and quantitative analysis.

Property	Value
Molecular Formula	C ₂₉ H ₃₈ O ₁₇
Molecular Weight	658.6 g/mol [1] [2] [3]
CAS Number	1014974-98-1 [1] [2]
Compound Type	Phenols, Phenylpropanoid Glycoside [1]

Experimental Protocols

While specific isolation protocols for **5"-O-Syringoylkelampayoside A** are proprietary or not widely published, a general methodology for the extraction, isolation, and characterization of phenylpropanoid glycosides from plant material is presented below. This protocol is based on established phytochemical techniques.

Objective: To isolate and characterize phenylpropanoid glycosides, such as **5"-O-Syringoylkelampayoside A**, from a plant source.

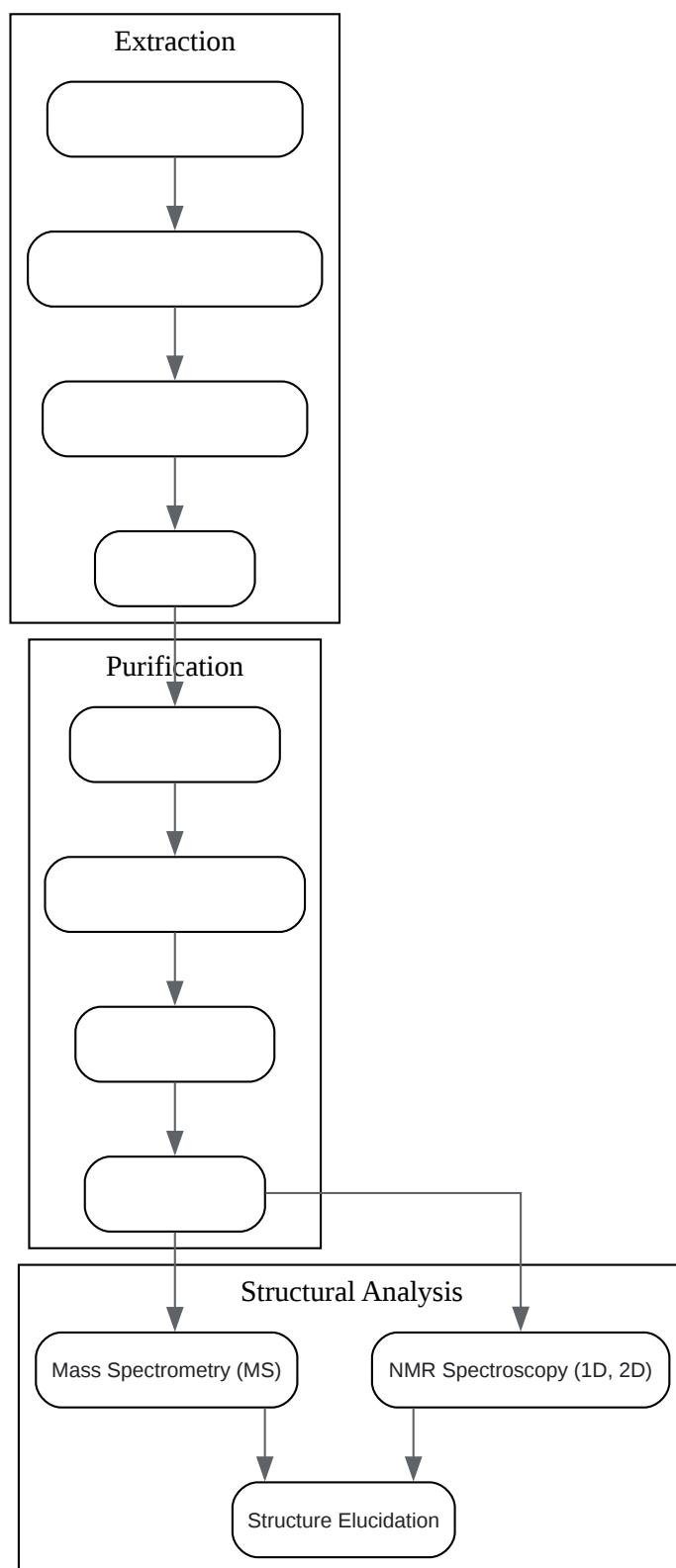
2.1. Stage 1: Extraction

- **Plant Material Preparation:** Air-dry the plant material (e.g., leaves, stems) at room temperature to a constant weight. Grind the dried material into a fine powder to increase the surface area for solvent extraction.
- **Solvent Extraction:** Macerate the powdered plant material in a solvent of medium polarity, such as methanol or a methanol/water mixture, at room temperature for 24-48 hours with occasional agitation. The solvent choice is critical for efficiently extracting glycosides.
- **Filtration and Concentration:** Filter the mixture through Whatman No. 1 filter paper or a sintered glass funnel to separate the extract from the solid plant residue.^[1] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.^[1]

2.2. Stage 2: Fractionation and Purification

- **Solvent-Solvent Partitioning:** Redissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). Phenylpropanoid glycosides are typically enriched in the ethyl acetate or n-butanol fractions.
- **Column Chromatography:** Subject the enriched fraction to column chromatography using a stationary phase like silica gel.
 - **Elution:** Begin elution with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increase the polarity by introducing a more polar solvent like methanol.^[1]
 - **Fraction Collection:** Collect the eluate in numerous small fractions.

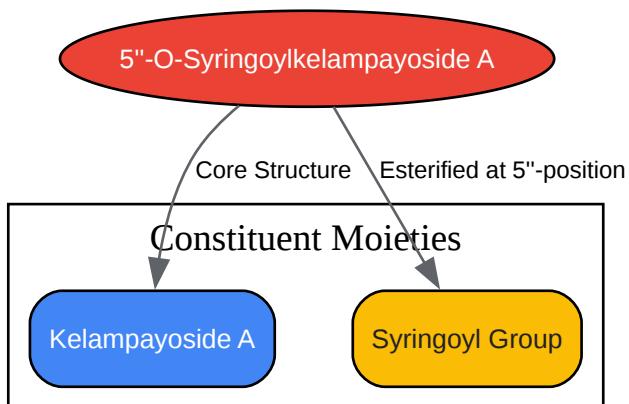
- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, pool the fractions containing the compound of interest (as determined by Thin Layer Chromatography) and subject them to preparative HPLC, often using a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient.


2.3. Stage 3: Structure Elucidation

- Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HR-MS) on the purified compound to determine its exact molecular weight and deduce the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure determination, acquire a suite of NMR spectra:
 - 1D NMR: ^1H and ^{13}C spectra to identify the types and numbers of protons and carbons.
 - 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity between protons and carbons, thereby piecing together the molecule's structure, including the nature of the sugar moieties and the location of the syringoyl group.[1]

Visualizations

3.1. General Experimental Workflow


The following diagram illustrates a standard workflow for the isolation and identification of a target natural product like **5"-O-Syringoylkelampayoside A** from a plant source.

[Click to download full resolution via product page](#)

General workflow for phytochemical analysis.

3.2. Molecular Component Relationship

5"-O-Syringoylkelampayoside A is a complex glycoside. The diagram below illustrates the relationship between its core components: Kelampayoside A and the Syringoyl group attached at the 5" position.

[Click to download full resolution via product page](#)

Constituent parts of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. arcjournals.org [arcjournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5"-O-Syringoylkelampayoside A]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b602819#5-o-syringoylkelampayoside-a-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com